molecular formula C9H6F2 B15125497 1,3-Difluoro-5-(prop-2-yn-1-yl)benzene

1,3-Difluoro-5-(prop-2-yn-1-yl)benzene

Cat. No.: B15125497
M. Wt: 152.14 g/mol
InChI Key: HNNWMQYVQXLFFW-UHFFFAOYSA-N
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Description

1,3-Difluoro-5-(prop-2-yn-1-yl)benzene is an organic compound with the molecular formula C9H6F2 It is a derivative of benzene, where two hydrogen atoms are replaced by fluorine atoms at positions 1 and 3, and a prop-2-yn-1-yl group is attached at position 5

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3-Difluoro-5-(prop-2-yn-1-yl)benzene can be synthesized through several methods. One common approach involves the reaction of 1,3-difluorobenzene with propargyl bromide in the presence of a base such as potassium carbonate. The reaction typically occurs in an organic solvent like dimethylformamide (DMF) under reflux conditions. The product is then purified through distillation or recrystallization.

Industrial Production Methods

On an industrial scale, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts and optimized reaction conditions are employed to ensure high selectivity and minimal by-products. The use of automated systems and real-time monitoring can further improve the production process.

Chemical Reactions Analysis

Types of Reactions

1,3-Difluoro-5-(prop-2-yn-1-yl)benzene undergoes various chemical reactions, including:

    Substitution Reactions: The fluorine atoms can be replaced by other substituents through nucleophilic aromatic substitution.

    Addition Reactions: The prop-2-yn-1-yl group can participate in addition reactions, such as hydrogenation or halogenation.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.

Common Reagents and Conditions

    Nucleophilic Aromatic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Hydrogenation: Catalysts such as palladium on carbon (Pd/C) under hydrogen gas.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Major Products Formed

    Substitution: Formation of derivatives with different substituents replacing the fluorine atoms.

    Addition: Saturated or halogenated derivatives of the prop-2-yn-1-yl group.

    Oxidation: Formation of carboxylic acids or ketones depending on the reaction conditions.

Scientific Research Applications

1,3-Difluoro-5-(prop-2-yn-1-yl)benzene has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential use in drug development due to its unique chemical properties.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 1,3-difluoro-5-(prop-2-yn-1-yl)benzene exerts its effects depends on the specific application. In chemical reactions, the fluorine atoms and the prop-2-yn-1-yl group play crucial roles in determining the reactivity and selectivity of the compound. The molecular targets and pathways involved vary based on the context of its use, such as in biological systems or industrial processes.

Comparison with Similar Compounds

Similar Compounds

    1,3-Difluoro-5-(2-propyn-1-yloxy)benzene: Similar structure but with an oxygen atom linking the propynyl group to the benzene ring.

    2,5-Dibromo-1,3-difluorobenzene: Contains bromine atoms instead of the prop-2-yn-1-yl group.

    Prop-2-yn-1-yl benzoate: A benzoate ester with a propynyl group.

Uniqueness

1,3-Difluoro-5-(prop-2-yn-1-yl)benzene is unique due to the presence of both fluorine atoms and the prop-2-yn-1-yl group, which confer distinct chemical properties

Properties

Molecular Formula

C9H6F2

Molecular Weight

152.14 g/mol

IUPAC Name

1,3-difluoro-5-prop-2-ynylbenzene

InChI

InChI=1S/C9H6F2/c1-2-3-7-4-8(10)6-9(11)5-7/h1,4-6H,3H2

InChI Key

HNNWMQYVQXLFFW-UHFFFAOYSA-N

Canonical SMILES

C#CCC1=CC(=CC(=C1)F)F

Origin of Product

United States

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